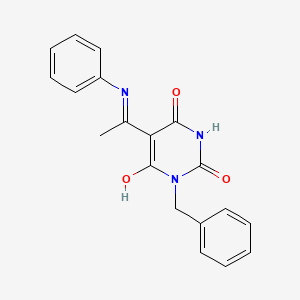
2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide, also known as DBA, is a synthetic compound that is widely used in scientific research. It has been found to have a variety of biological activities, including antitumor, anti-inflammatory, and antibacterial effects.
科学的研究の応用
2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and colitis. Additionally, 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has been found to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
作用機序
The mechanism of action of 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide is not fully understood, but it is thought to involve inhibition of protein synthesis and induction of apoptosis in cancer cells. 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects. The antibacterial activity of 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide is thought to be due to disruption of bacterial cell wall synthesis.
Biochemical and Physiological Effects:
2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme ribonucleotide reductase, which is involved in DNA synthesis. 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has also been found to induce cell cycle arrest and apoptosis in cancer cells. In animal models of inflammation, 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has been found to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has been found to inhibit the growth of bacteria by disrupting cell wall synthesis.
実験室実験の利点と制限
2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, there are also some limitations to its use. 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has been found to be toxic at high doses, which can limit its use in animal studies.
将来の方向性
There are several future directions for research on 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide. One area of interest is the development of more soluble derivatives of 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide that can be administered more easily in vivo. Another area of research is the development of combination therapies that include 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide and other chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide and to identify potential biomarkers for its therapeutic efficacy.
合成法
2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide can be synthesized by condensing 2-aminobenzoic acid with 2-hydroxybenzaldehyde in the presence of acetic anhydride and a catalyst. The resulting product is then reacted with 2-bromoacetophenone to form 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide.
特性
IUPAC Name |
2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2/c30-26(25(19-10-4-1-5-11-19)20-12-6-2-7-13-20)28-22-16-17-24-23(18-22)29-27(31-24)21-14-8-3-9-15-21/h1-18,25H,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXKMIXWDGIHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5138549.png)
![methyl 2-(5-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5138554.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5138560.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5138570.png)
![3-chloro-2-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5138572.png)

![4-bromo-3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5138584.png)
![N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5138589.png)
![N-(3-cyclopentylpropyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5138596.png)
![N-(4-fluorophenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5138606.png)

![N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide](/img/structure/B5138620.png)
